molecular formula C11H11FN2O3 B1457240 Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate CAS No. 950981-59-6

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate

Cat. No. B1457240
M. Wt: 238.21 g/mol
InChI Key: ROPRIFLKCBEZDO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through various methods, and its properties and effects have been studied extensively.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate and related compounds are crucial intermediates in the synthesis of boric acid ester intermediates with benzene rings. These compounds are obtained through a three-step substitution reaction, with their structures confirmed by various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction provides further structural insights, complemented by density functional theory (DFT) calculations that validate the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Antimicrobial Applications

Fluorobenzamides, including derivatives of Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate, have been explored for their antimicrobial properties. The synthesis of 5-arylidene derivatives bearing a fluorine atom in the benzoyl group led to the identification of compounds with significant antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Photoluminescence and Mesomorphic Behavior

The synthesis of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoates bearing the Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate moiety, has been reported. These compounds exhibit intriguing photoluminescent properties and mesomorphic behavior, with some showing cholesteric mesophases and others displaying nematic and/or smectic A mesophases. The photoluminescence quantum yields and the phase behaviors of these compounds underscore their potential in materials science applications (Han et al., 2010).

Anticancer Potential

Novel quinuclidinone derivatives, including those related to Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results against A549 & L132 cell lines, with certain analogues exhibiting potent anticancer activity. The exploration of these compounds contributes to the ongoing search for effective anticancer agents, offering insights into the potential therapeutic applications of such derivatives (Soni et al., 2015).

properties

IUPAC Name

methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c1-17-10(15)7-2-3-9(8(12)6-7)14-5-4-13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRIFLKCBEZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate

CAS RN

950981-59-6
Record name methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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